2,6-Diphenylpyran-4-thione
Description
Properties
CAS No. |
1029-95-4 |
|---|---|
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dimethylpyran-4-thione (CAS RN: 1004-37-1)
- Molecular Formula : C₇H₈OS
- Molecular Mass : 140.20 g/mol .
- Key Differences: Substituents: Methyl groups replace phenyl groups at positions 2 and 6, significantly reducing steric bulk and molecular weight. Reactivity: The electron-donating methyl groups may decrease electrophilicity at the thione sulfur, altering its reactivity in nucleophilic substitutions or metal coordination .
2,6-Dimethyl-4H-thiopyran-4-thione (CAS RN: 1073-81-0)
- Molecular Formula : C₇H₈S₂
- Molecular Mass : 156.27 g/mol .
- Key Differences: Structural Features: Contains two sulfur atoms (thiopyran core) compared to one sulfur in 2,6-Diphenylpyran-4-thione. Applications: Cited in coordination chemistry studies, suggesting utility in metal-sulfur ligand systems .
2,6-Dicyano-4-pyrone (CAS RN: Not provided)
- Molecular Formula: C₈H₄N₂O₂ (base structure); derivatives like C₁₈H₁₀N₄O₂ are noted .
- Key Differences: Functional Groups: Replaces sulfur with an oxygen atom (pyrone) and introduces cyano (-CN) groups at positions 2 and 4. Reactivity: The electron-withdrawing cyano groups increase electrophilicity, making this compound a versatile building block for synthesizing bis-heterocyclic systems . Applications: Used in the synthesis of 4-pyridinols and pyrones, highlighting divergent synthetic utility compared to thione derivatives .
2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS RN: 1073-79-6)
- Molecular Formula : C₇H₁₂O₂
- Molecular Mass : 128.17 g/mol .
- Key Differences :
- Saturation: The pyran ring is fully saturated (tetrahydro), reducing aromaticity and rigidity.
- Functional Group: Contains a ketone (C=O) instead of a thione (C=S), which affects hydrogen-bonding capacity and solubility in polar solvents.
Comparative Data Table
Key Research Findings
- Electronic Effects : The phenyl groups in this compound enhance π-stacking interactions, which are absent in methyl-substituted analogs .
- Coordination Chemistry : Thione-containing compounds (e.g., this compound) exhibit stronger metal-binding affinity compared to ketone derivatives due to the polarizable sulfur atom .
- Synthetic Utility: Cyano-substituted pyrans (e.g., 2,6-Dicyano-4-pyrone) demonstrate superior reactivity in cycloaddition reactions compared to thiones, attributed to their electron-deficient cores .
Preparation Methods
Reaction Overview
The most direct route to 2,6-diphenylpyran-4-thione involves the reaction of 4,4-dichloro-2,6-diphenyl-4,4-dihydropyrane (CAS 1029-95-4) with thiophenol (PhSH) in the presence of triethylamine (TEA) as a base. This method proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the chlorine atoms, leading to cleavage of the C–Cl bonds and subsequent ring reorganization.
Mechanistic Pathway
The reaction begins with deprotonation of PhSH by TEA, generating a thiolate anion (PhS⁻). This anion targets the chloro-substituted carbon in 4,4-dichloro-2,6-diphenyl-4,4-dihydropyrane, displacing chloride ions and forming a thiirane intermediate. Under basic conditions, the intermediate undergoes ring-opening and recyclization to produce the aromatic pyran-4-thione structure. The exclusivity of product formation suggests high regioselectivity and minimal side reactions.
Table 1: Optimization Parameters for Thiol-Mediated Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Thiol Equivalents | 1.2 | Maximizes conversion |
| Base (TEA) | 2.0 | Ensures complete deprotonation |
| Solvent Polarity | Moderate (THF) | Enhances nucleophilicity |
Thionation of 2,6-Diphenyl-4H-Pyran-4-One Using Lawesson’s Reagent
Thionation Mechanism
Lawesson’s reagent (LR), a well-established thionating agent, replaces the carbonyl oxygen with sulfur via a four-membered transition state. The reaction proceeds through nucleophilic attack of the phosphorus center in LR on the carbonyl oxygen, followed by sulfur transfer and elimination of byproducts (e.g., H₂S).
Reaction Setup and Efficiency
Table 2: Comparative Analysis of Thionation Methods
| Parameter | Thiol-Mediated Method | Lawesson’s Reagent Method |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Time | 2–4 hours | 4–6 hours |
| Scalability | High | Moderate |
| Byproduct Formation | Minimal | H₂S, requiring ventilation |
Critical Evaluation of Methodologies
Advantages of Thiol-Mediated Cleavage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
